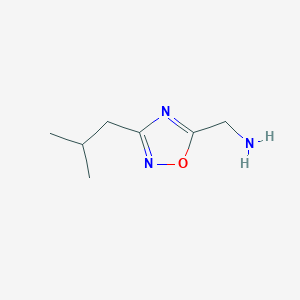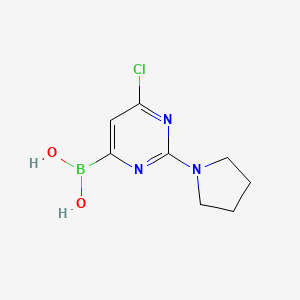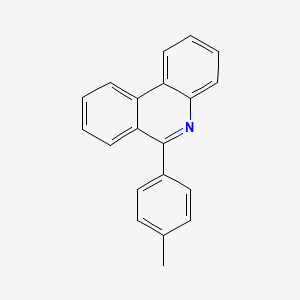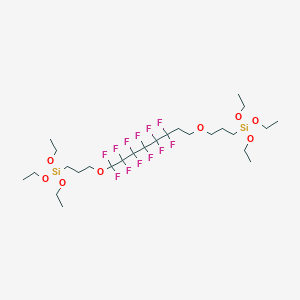
1,8-Bis(3-(triethoxysilyl)propoxy)-1H,1H,2H,2H-perfluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD30063063: is a chemical compound identified by its unique identifier in the Molecular Formula Chemical Database (MFCD)
Chemical Reactions Analysis
MFCD30063063 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MFCD30063063 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: MFCD30063063 is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: The compound is used in the manufacturing of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD30063063 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can result in the modulation of biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Comparison with Similar Compounds
MFCD30063063 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The unique properties of MFCD30063063, such as its specific binding affinity and reactivity, distinguish it from these similar compounds.
Conclusion
MFCD30063063 is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable tool for researchers and industry professionals alike. Further research and development are likely to uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C26H46F12O8Si2 |
|---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
3-[1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-(3-triethoxysilylpropoxy)octoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H46F12O8Si2/c1-7-41-47(42-8-2,43-9-3)19-13-16-39-18-15-21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)40-17-14-20-48(44-10-4,45-11-5)46-12-6/h7-20H2,1-6H3 |
InChI Key |
MNDOUYKBLYLSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCCC(C(C(C(C(C(OCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


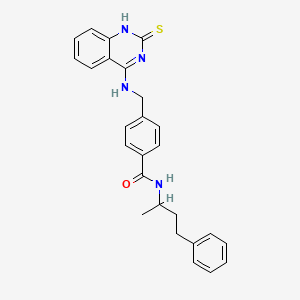
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)



![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)

